REACTION_CXSMILES
|
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.C(Cl)Cl.[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24](Cl)=[O:25]>CCOC(C)=O.O>[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:25]
|
Name
|
|
Quantity
|
2.98 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
2.79 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrCCCCC(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry, nitrogen purged 100 mL round bottomed flask
|
Type
|
CUSTOM
|
Details
|
A white suspension formed
|
Type
|
STIRRING
|
Details
|
this mixture was stirred at 0° C. for 0.5 h
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
then warmed to rt over 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After stirring at rt for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with CH2Cl2 (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined CH2Cl2 layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration
|
Type
|
CUSTOM
|
Details
|
produced a light brown suspension, which
|
Type
|
FILTRATION
|
Details
|
re-filtered
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
the resulting amber oil was chromatographed on silica gel using 10% EtOAc in hexanes
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
6.79 g (100%) of Preparation 12 as a clear, colorless oil
|
Name
|
|
Type
|
|
Smiles
|
BrCCCCC(=O)OCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |